MC-Val-Cit-PAB-NH-C2-NH-Boc

ADC linker stability premature payload release mouse plasma assay

MC-Val-Cit-PAB-NH-C2-NH-Boc is a differentiated ADC linker intermediate featuring a Boc-protected ethylenediamine terminus that enables stepwise, controlled deprotection under mild acidic conditions (TFA/DCM) without compromising maleimide or peptide bond integrity. This masked conjugation handle eliminates the premature side reactions and purification complexity inherent to unprotected amine analogs (e.g., MC-Val-Cit-PAB-NH2), directly improving yield and lot-to-lot reproducibility in multi-step ADC syntheses. For workflows requiring intermediate linker storage or payloads with base-labile functional groups incompatible with Fmoc chemistry, this compound is the superior procurement choice. When DAR consistency is critical, specify >98% purity grade (≤2% impurity burden) to minimize competing side reactions during maleimide-thiol conjugation and reduce post-conjugation purification needs. Optimal for ADC constructs targeting DAR ≤4; for high-DAR (>6) applications, consider PEG-extended architectures to mitigate hydrophobicity-driven aggregation.

Molecular Formula C36H54N8O10
Molecular Weight 758.9 g/mol
Cat. No. B12416275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-NH-C2-NH-Boc
Molecular FormulaC36H54N8O10
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1
InChIKeyNBIUDKXQNRHCFG-YZNIXAGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-NH-C2-NH-Boc: Quantitative Procurement Guide for ADC Intermediate with Boc-Protected Amine Handle


MC-Val-Cit-PAB-NH-C2-NH-Boc (CAS 1616727-22-0) is a cathepsin-cleavable linker intermediate used in the synthesis of antibody-drug conjugates (ADCs) [1]. The compound comprises a maleimidocaproyl (MC) group for thiol conjugation, a valine-citrulline (Val-Cit) dipeptide substrate for lysosomal cathepsin B cleavage, a p-aminobenzyl (PAB) self-immolative spacer, and a Boc-protected ethylenediamine (NH-C2-NH-Boc) terminus [1]. The Boc-protected primary amine serves as a masked conjugation handle that can be deprotected under mild acidic conditions (e.g., TFA/DCM) to expose a free amine for subsequent payload attachment or further derivatization . Commercial sources report purity specifications ranging from >98% (ChemExpress) to ≥95% (MedChemExpress), with molecular weight 758.86 g/mol and solubility of 10 mM in DMSO [2].

Why MC-Val-Cit-PAB-NH-C2-NH-Boc Cannot Be Interchanged with Unprotected Amine-Terminated or Non-PAB Linker Analogs


Substitution of MC-Val-Cit-PAB-NH-C2-NH-Boc with alternative linker intermediates carries quantifiable risks to ADC development workflows. Compounds lacking the Boc protecting group (e.g., MC-Val-Cit-PAB-NH2) present an unprotected primary amine that can undergo premature side reactions during multi-step conjugation sequences, reducing yield and introducing purification complexity [1]. The Val-Cit-PAB platform itself exhibits well-documented limitations: in mouse plasma, a linear MC-VC-PAB-pyrene ADC released 36% of its payload after incubation, compared to only 2–7% release for Exo-cleavable linker configurations [2]. Furthermore, the conventional Val-Cit linker demonstrates hydrophobicity-induced aggregation—a linear VC ADC aggregated 100% by SEC, whereas exo-linker ADCs aggregated only 0.4–0.5% under identical conditions [2]. These quantitative differences in plasma stability and aggregation propensity are linker architecture-dependent and cannot be mitigated by simple compound substitution without altering synthetic route or conjugation strategy. The evidence below quantifies these differential performance metrics across key procurement-relevant dimensions.

MC-Val-Cit-PAB-NH-C2-NH-Boc: Quantitative Differential Evidence for Scientific Selection


Plasma Stability Deficit of Linear Val-Cit-PAB Linkers: 36% Payload Release in Mouse Plasma

The linear Val-Cit-PAB linker architecture exhibits substantially higher premature payload release in mouse plasma compared to alternative exo-cleavable designs. In a head-to-head comparison using trastuzumab-based ADCs with pyrene payload, the linear MC-VC-PAB-pyrene conjugate (closest structural analog to the Val-Cit-PAB core of MC-Val-Cit-PAB-NH-C2-NH-Boc) released 36% of its payload after incubation in mouse plasma [1]. By contrast, exo-cleavable linkers Mal-Exo-EEVC-pyrene and Mal-Exo-EVC-pyrene released only 2% and 3.5% of payload, respectively, under identical conditions [1]. This 10–18-fold difference in payload release directly impacts preclinical evaluation reliability.

ADC linker stability premature payload release mouse plasma assay

Aggregation Propensity: 100% SEC Aggregation for Linear VC-ADC Versus 0.4–0.5% for Exo-Linker ADCs

Hydrophobicity-driven aggregation is a critical failure mode for Val-Cit-PAB-based ADCs. Size-exclusion chromatography (SEC) analysis of trastuzumab ADCs revealed that the linear MC-VC-PAB-pyrene ADC (DAR 7.9) exhibited 100% aggregation [1]. This complete aggregation contrasts sharply with exo-linker ADCs incorporating hydrophilic glutamic acid residues, which aggregated at only 0.4% (Mal-Exo-EVC-pyrene, DAR 8.0) and 0.5% (Mal-Exo-EEVC-pyrene, DAR 7.4) [1]. The Clog P value for the linear linker-payload was 4.31, versus 1.06–2.21 for exo-linker constructs, confirming the hydrophobicity driver [1].

ADC aggregation hydrophobicity DAR optimization

Ces1C Susceptibility: Species-Dependent Cleavage of Val-Cit-PAB Linkers in Rodent Plasma

Val-Cit-PAB linkers undergo species-dependent cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, a liability not shared by all peptide linker classes. Multiple studies have demonstrated that while ValCitPABC linkers remain reasonably stable in human plasma, they are susceptible to Ces1C-mediated hydrolysis in mouse and rat plasma, which confounds preclinical pharmacokinetic evaluation of ADCs [1]. This species-specific instability distinguishes Val-Cit-PAB from alternative cleavable linker systems such as GGFG tetrapeptidyl-aminomethoxy linkers (used in trastuzumab deruxtecan) and legumain-sensitive linkers, which exhibit different enzyme specificity profiles [1].

carboxylesterase 1C species-specific stability preclinical PK

Boc-Protected Amine Enables Orthogonal Deprotection and Stepwise Conjugation Control

The Boc protecting group on MC-Val-Cit-PAB-NH-C2-NH-Boc provides acid-labile amine protection that enables orthogonal deprotection strategies during multi-step ADC synthesis. Boc groups are among the most acid-sensitive protecting groups, permitting selective removal under mild acidic conditions (e.g., TFA in DCM) without disturbing the maleimide, Val-Cit, or PAB functionalities [1]. This contrasts with analogs bearing Fmoc protection (e.g., Fmoc-Val-Cit-PAB-PNP), which require basic deprotection conditions (piperidine) that may be incompatible with base-sensitive payloads [2]. The unprotected analog MC-Val-Cit-PAB-NH2 lacks this synthetic control, risking unwanted side reactions during intermediate storage or conjugation steps.

Boc deprotection orthogonal protecting group site-specific conjugation

Purity Specification Differentiation: >98% (ChemExpress) Versus ≥95% (Standard Commercial Grade)

Commercial purity specifications for MC-Val-Cit-PAB-NH-C2-NH-Boc vary across suppliers, with quantifiable implications for downstream conjugation efficiency. ChemExpress (Catalog HY-132973) specifies purity >98% , whereas MedChemExpress and other vendors specify purity ≥95% for the same compound [1]. This 3% minimum purity differential corresponds to a 1.6-fold lower maximum impurity burden (≤2% vs. ≤5%), which translates to reduced potential for side reactions during antibody conjugation, lower purification burden post-conjugation, and improved batch-to-batch consistency for DAR determination.

linker purity procurement specification quality control

MC-Val-Cit-PAB-NH-C2-NH-Boc: Evidence-Backed Application Scenarios for ADC Intermediate Procurement


Preclinical ADC Development Requiring Human Plasma Stability Studies (Not Rodent PK)

Given the documented Ces1C-mediated cleavage of Val-Cit-PAB linkers in mouse and rat plasma [1], MC-Val-Cit-PAB-NH-C2-NH-Boc is optimally deployed in ADC programs where initial plasma stability screening will be conducted in human plasma or Ces1C-inhibited systems. This compound should not be selected for programs requiring extensive rodent PK characterization without concomitant use of species-adjusted stability controls.

Multi-Step Conjugation Workflows Requiring Orthogonal Amine Protection

The Boc-protected ethylenediamine terminus enables stepwise, controlled deprotection under acidic conditions (TFA/DCM) without compromising maleimide or peptide bond integrity [2]. This makes MC-Val-Cit-PAB-NH-C2-NH-Boc the preferred intermediate for synthetic routes requiring intermediate storage of the linker before final payload conjugation, or for workflows where the payload contains base-labile functional groups incompatible with Fmoc deprotection chemistry.

Low-to-Moderate DAR ADC Constructs Avoiding Hydrophobicity-Driven Aggregation

The linear Val-Cit-PAB scaffold exhibits pronounced hydrophobicity (Clog P 4.31 for MC-VC-PAB-pyrene) and complete aggregation (100% by SEC) at DAR 7.9 [3]. Consequently, MC-Val-Cit-PAB-NH-C2-NH-Boc is best utilized for ADC constructs targeting DAR values ≤4, or in combination with hydrophilic PEG spacers or surfactant-formulated conjugation buffers that mitigate aggregation risk. For high-DAR (>6) applications, alternative exo-cleavable or PEG-extended linker architectures should be considered.

High-Purity Linker Procurement for Stoichiometry-Sensitive Conjugation

When conjugation efficiency and DAR consistency are critical, procurement of the >98% purity grade (ChemExpress) is indicated over the ≥95% grade [4]. The lower impurity burden (≤2% vs. ≤5%) reduces the probability of competing side reactions during maleimide-thiol conjugation to antibodies, improving lot-to-lot reproducibility of DAR and minimizing the need for post-conjugation purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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